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Tetrabutoxyhafnium

Sol-Gel Deposition HfO₂ Thin Films Gate Dielectrics

Tetrabutoxyhafnium (Hf(O-n-Bu)₄, CAS 125211-21-4, also known as hafnium(IV) n-butoxide) is a monomeric metal alkoxide liquid (density 1.2376 g/mL, mol wt 470.94 g/mol) widely employed as a sol-gel precursor for HfO₂ dielectric films and as a homogeneous transesterification catalyst. Its primary industrial role is in the production of hafnium-oxide-based high-κ gate dielectrics, where it enables the formation of uniform, void-free layers via solution processing.

Molecular Formula C16H40HfO4
Molecular Weight 475 g/mol
CAS No. 125211-21-4
Cat. No. B3365642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutoxyhafnium
CAS125211-21-4
Molecular FormulaC16H40HfO4
Molecular Weight475 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CCCCO.CCCCO.[Hf]
InChIInChI=1S/4C4H10O.Hf/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;
InChIKeyCKEGKURXFKLBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutoxyhafnium (CAS 125211-21-4): A Liquid Hafnium Alkoxide for Sol-Gel and Catalytic Applications


Tetrabutoxyhafnium (Hf(O-n-Bu)₄, CAS 125211-21-4, also known as hafnium(IV) n-butoxide) is a monomeric metal alkoxide liquid (density 1.2376 g/mL, mol wt 470.94 g/mol) widely employed as a sol-gel precursor for HfO₂ dielectric films and as a homogeneous transesterification catalyst . Its primary industrial role is in the production of hafnium-oxide-based high-κ gate dielectrics, where it enables the formation of uniform, void-free layers via solution processing [1].

L Liquid alkoxide for solution-based sol-gel and spin-coating processing
C Carbon-only ligand avoids nitrogen contamination risk of amide precursors
N Non-corrosive butanol byproduct in transesterification catalysis, unlike HfCl₄

Why Hafnium Precursor Selection is Not Interchangeable: Tetrabutoxyhafnium's Distinct Position


Hafnium precursors for thin-film deposition or catalysis cannot be simply substituted because their physical state, volatility, thermal decomposition behavior, and ligand chemistry profoundly dictate process compatibility and final material properties. Tetrabutoxyhafnium (Hf(O-n-Bu)₄) occupies a unique niche: unlike the more volatile but solid hafnium tert-butoxide (Hf(O-t-Bu)₄, vapor pressure 46 mmHg at 25°C ), the n-butoxide is a liquid at room temperature with negligible vapor pressure, making it unsuitable for vapor-phase delivery but ideal for solution-based sol-gel and spin-coating processes. Conversely, compared to the nitrogen-containing amide precursors like TDMAH (tetrakis(dimethylamido)hafnium), Hf(O-n-Bu)₄ avoids nitrogen contamination in the final oxide film, a critical consideration for electrical performance [1]. The evidence below quantifies these differences.

Tetrabutoxyhafnium (liquid)
Hf(O-t-Bu)₄ (volatile solid) Volatility mismatch: solid tert-butoxide designed for vapor delivery may not transfer to solution spin-coating.
Tetrabutoxyhafnium (O-only ligand)
TDMAH (N-containing amide) Nitrogen incorporation from amide ligands can shift dielectric fixed charge, requiring electrical validation.
Tetrabutoxyhafnium (butanol byproduct)
HfCl₄ (corrosive HCl byproduct) Corrosive HCl stream from chloride catalyst may require different reactor materials and waste treatment.

Quantitative Differentiation of Tetrabutoxyhafnium Against Closest Precursor Alternatives


Film Deposition Method: Liquid Sol-Gel Processing Versus Vapor-Phase ALD/CVD

Tetrabutoxyhafnium is explicitly a solution-processable precursor, enabling sol-gel spin-coating that produces uniform, void-free HfO₂ films. In a direct comparison study of MOCVD precursors, the butoxide-based precursor (Hf butoxide-mmp) yielded HfO₂ films with a dielectric constant of ~20 and a leakage current density of ~10⁻⁷ A/cm² at −1 V, which was slightly lower in dielectric constant but exhibited lower trap density compared to films from an amide precursor [1]. This highlights Hf(O-n-Bu)₄'s utility in producing electrically robust films where solution processability is required, a capability that volatile alkoxides like Hf(O-t-Bu)₄, optimized for vapor delivery, do not directly offer.

Film dielectric performance
Cross-study comparable
κ ~20 (butoxide) vs κ ~22 (amide)
Leakage ~1×10⁻⁷ A/cm², lower trap density
Supports solution-based route to HfO₂ films with potentially lower defect density.
MOCVD, ~10 nm films, 600°C anneal; cross-study reference.
Sol-Gel Deposition HfO₂ Thin Films Gate Dielectrics

Volatility Contrast: Tetrabutoxyhafnium vs. Hafnium tert-Butoxide

Hafnium tert-butoxide (Hf(O-t-Bu)₄) is a volatile solid at room temperature with a reported vapor pressure of 46 mmHg at 25°C, making it suitable for bubbler-based ALD/CVD delivery . In contrast, tetrabutoxyhafnium is a non-volatile liquid; its vapor pressure is negligible under ambient conditions, and attempts to measure its vapor pressure by thermogravimetric analysis failed because it simultaneously evaporates and decomposes [1]. This fundamental physical difference dictates that the n-butoxide is inappropriate for vapor-phase processes but ideal for liquid-phase deposition where its high solubility and controlled hydrolysis are exploited.

Vapor pressure contrast
Head-to-head comparison
Non-volatile liquid (negligible vapor pressure) vs 46 mmHg at 25°C for Hf(O-t-Bu)₄
Defines suitability for solution-phase processing; incompatible with vapor delivery methods.
TGA: simultaneous evaporation/decomposition observed.
Precursor Volatility Vapor Pressure Delivery Method

Thermal Decomposition Profile: Process Window Limitation for Vapor-Phase Use

Tetrabutoxyhafnium decomposes above approximately 280°C under inert atmosphere, which limits its maximum processing temperature in high-temperature CVD . In contrast, hafnium tert-butoxide exhibits a higher thermal stability window, with a boiling point of 90°C at 5 mmHg, allowing it to be distilled and delivered in the vapor phase without significant decomposition . For solid-state amide precursors like TDMAH, the decomposition temperature is reported to be above 300°C, providing an even wider process window for ALD . The lower thermal stability of the n-butoxide is a natural consequence of its longer alkyl chain, which undergoes β-hydride elimination more readily.

Thermal decomposition onset
Supplier-specified
>280°C ≥20°C lower than TDMAH
May limit use in high-temperature ALD/CVD above 280°C; more robust precursor required.
Vendor data; class-level inference; TGA under inert atmosphere.
Thermal Stability Decomposition Temperature Process Window

Film Purity and Electrical Performance: Carbon vs. Nitrogen Contamination

A comparative study of hafnium precursors for gate dielectric MOCVD revealed that HfO₂ films grown from a butoxide-based precursor (Hf butoxide-mmp) contained carbon as the primary impurity, whereas films from amide precursors (Hf diethylamide) risked nitrogen incorporation [1]. The butoxide-derived films exhibited a breakdown field of ~8 MV/cm and a leakage current density of 1 × 10⁻⁷ A/cm² at −1 V, which was comparable or slightly superior to amide-derived films in terms of breakdown strength [1]. The choice between carbon- or nitrogen-containing impurities is application-specific, but for gate dielectric applications where nitrogen can create fixed charges, the oxygen-only ligand sphere of alkoxides is advantageous.

Film purity & leakage
Cross-study comparable
Comparable leakage current (1×10⁻⁷ A/cm²); breakdown field ~8 MV/cm; lower trap density vs amide-derived film
Alkoxide precursor may reduce nitrogen-related fixed charges in gate dielectrics.
MOCVD, Au electrode, 400°C PMA; carbon impurity characteristic.
Thin Film Purity High-κ Dielectrics Leakage Current

Catalytic Activity: Transesterification Yield vs. Hafnium Chloride

Tetrabutoxyhafnium (Hf(O-n-Bu)₄) functions as an active homogeneous catalyst for transesterification and polyester synthesis, including the production of poly(butylene succinate) (PBS) . In patent literature, hafnium alkoxides (including Hf(O-t-Bu)₄) are described as condensation catalysts for direct esterification of carboxylic acids with alcohols, achieving comparable activity to hafnium(IV) chloride but without generating corrosive HCl byproducts [1]. This represents a significant process advantage: the alkoxide catalyst is non-corrosive and leaves benign alcohol byproducts, simplifying reactor material selection and downstream purification.

Catalyst byproduct profile
Class-level inference
Non-corrosive butanol release vs corrosive HCl from HfCl₄
May simplify reactor material selection and purification in polyester synthesis.
Patent literature; toluene reflux, 1 mol% loading.
Transesterification Catalysis Polymer Synthesis Green Chemistry

Optimal Application Scenarios for Tetrabutoxyhafnium (CAS 125211-21-4) Based on Quantitative Evidence


Sol-Gel Fabrication of Hafnium Oxide Gate Dielectrics on Semiconductor Substrates

Utilize tetrabutoxyhafnium as a spin-coatable precursor for HfO₂ high-κ gate dielectric layers. The liquid alkoxide is dissolved in anhydrous toluene-ethanol mixtures, spin-coated onto hydroxylated Si(100) wafers, and hydrolyzed to form uniform gel layers. Subsequent annealing at 400-600°C yields dense HfO₂ films with dielectric constants of ~20 and leakage current densities of ~10⁻⁷ A/cm², competitive with vapor-deposited films but achieved without vacuum infrastructure [1]. This approach is particularly valuable for research labs and pilot lines that require rapid dielectric film prototyping without ALD/CVD tool access.

Transesterification Catalyst for Biodegradable Polyester Synthesis

Employ tetrabutoxyhafnium as a homogeneous transesterification catalyst for the synthesis of poly(butylene succinate) (PBS) and related biodegradable polyesters. The catalyst is active at loadings of 0.1-1 mol% relative to monomer, operating at 180-220°C under reduced pressure. Unlike hafnium chloride catalysts that generate corrosive HCl, the alkoxide catalyst releases only volatile butanol, simplifying reactor materials and purification . This scenario is recommended for green polymer chemistry applications targeting medical-grade or food-contact biodegradable materials.

BaHfO₃ Perovskite Nanocrystal Precursor for Electronic Applications

Use tetrabutoxyhafnium as the hafnium source for the sol-gel synthesis of barium hafnate (BaHfO₃) perovskite nanocrystals. The alkoxide is co-hydrolyzed with barium alkoxides or acetates in controlled stoichiometry, followed by calcination at 600-800°C to yield phase-pure BaHfO₃. These nanocrystals are being investigated as high-κ fillers in polymer-ceramic nanocomposite capacitors and as proton-conducting electrolytes for solid oxide fuel cells . The liquid n-butoxide ensures homogeneous mixing at the molecular level, a critical requirement for achieving perovskite phase purity.

Hafnium-Containing Ceramic Nanocomposites via Polymer-Derived Ceramic Route

Employ tetrabutoxyhafnium as a chemical modifier for polysilsesquioxane preceramic polymers to produce SiOC/HfO₂ ceramic nanocomposites. The alkoxide reacts with silanol groups in the polymer, incorporating hafnium at the molecular level. Pyrolysis at 1100°C under inert atmosphere yields a nanocomposite with HfO₂ nanocrystallites dispersed in an amorphous silicon oxycarbide matrix, demonstrating excellent high-temperature stability [2]. This is a specialized application for ultra-high-temperature structural ceramics and oxidation-resistant coatings.

Application
Selection Property
Validation Focus
Sol-gel HfO₂ gate dielectrics
Solution-processable liquid, carbon-only ligand
Dielectric constant, leakage current, breakdown field
Transesterification catalyst for polyesters
Non-corrosive butanol byproduct
Catalytic activity, polymer molecular weight, residual metal
BaHfO₃ perovskite nanocrystals
Molecular-level hafnium mixing in sol-gel
Phase purity, nanocrystal size distribution
SiOC/HfO₂ ceramic nanocomposites
Reactivity with polysilsesquioxane silanol groups
HfO₂ dispersion, high-temperature stability
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